{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine
Description
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine (IUPAC name: 3-[(3-nitropyridin-2-yl)oxy]aniline) is a nitro-substituted aromatic amine featuring a pyridine ring linked via an oxygen atom to a phenyl group bearing an amino substituent. Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol . The compound’s structure combines a nitro group at the 3-position of the pyridine ring and an amino group at the meta position of the phenyl ring, creating a planar yet polarizable framework.
Properties
IUPAC Name |
3-(3-nitropyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCZXYGNFDGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine typically involves the reaction of 3-nitropyridine with phenol derivatives under specific conditions. One common method includes the use of N-nitropyridinium ion, which is formed by reacting pyridine with dinitrogen pentoxide in an organic solvent. This ion is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The nitro group in the pyridine ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials for organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
- Key Difference : Replacement of the oxygen linker with sulfur (thioether).
- Impact : The sulfur atom’s larger atomic radius and lower electronegativity enhance lipophilicity and alter electronic conjugation. This may improve membrane permeability in biological systems but reduce hydrogen-bonding capacity compared to the oxygen-linked analog .
- Synthesis : Requires thiolation instead of alkoxylation, often using reagents like Lawesson’s reagent or thiourea derivatives .
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Key Difference: Trifluoromethyl (CF₃) group at the pyridine 5-position and dimethylamino substitution.
- Impact: The electron-withdrawing CF₃ group increases metabolic stability and acidity of adjacent protons. The dimethylamino group enhances solubility in polar solvents but may reduce binding affinity to hydrophobic targets .
Aromatic Ring Modifications
3-Nitro-N-arylthiophen-2-amines
1-(4-Chlorophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea (Compound 6a)
- Key Difference : Quinazoline core with methoxy and thiourea substituents.
- The thiourea group enables strong hydrogen bonding but may confer toxicity risks .
Functional Group Effects
Nitro vs. Trifluoromethyl
Amino vs. Acetylamino
- Amino Group: High nucleophilicity, enabling cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Acetylamino Group: Reduces reactivity, improving stability but requiring deprotection steps for further functionalization .
Biological Activity
The compound {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine is a member of the broader class of nitro-substituted aromatic amines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Structure : The compound can be represented as follows:
This structure features a nitro group attached to a pyridine ring, which is further connected to a phenyl amine group. The presence of both the nitro and amino functionalities suggests potential for various biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing nitro and amino groups. For instance, pyridine derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented, but related compounds have demonstrated promising results.
Table 1: Antimicrobial Activity of Related Nitro Compounds
| Compound | Target Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| 3-Nitropyridine Derivative | S. aureus | 15 mm |
| 2-Nitroaniline | E. coli | 12 mm |
| This compound | TBD | TBD |
The biological activity of nitroaromatic compounds often involves several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the formation of ROS, which play a crucial role in inducing cell death in cancer cells.
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cellular proliferation or microbial metabolism.
- DNA Interaction : Nitro compounds are known to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on a series of nitro-substituted pyridine derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains. The findings indicated that modifications at the para-position of the phenyl ring enhanced activity against S. aureus .
Study 2: Antitumor Potential
Research into diarylpentanoids revealed that certain structural features are essential for antitumor efficacy. Compounds with specific substitutions on the phenyl ring showed enhanced cytotoxicity against various cancer cell lines . This suggests that this compound could be further investigated for similar effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
